N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Structural Chemistry and Fundamental Properties
Molecular Architecture and IUPAC Nomenclature
The compound comprises a benzamide core substituted with a 4-phenyl-1,3-thiazol-2-yl group at the para position. Its IUPAC name is 4-(4-phenyl-1,3-thiazol-2-yl)-N-phenylbenzamide , with the molecular formula C₂₂H₁₆N₂OS . The structure includes:
- A thiazole ring (five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).
- A benzamide moiety (benzene ring linked to a carbonyl group via an amide bond).
- Phenyl substituents attached to both the thiazole and benzamide groups.
Key connectivity:
Thiazole (S-N-C-C-S) → Phenyl → Carbonyl → Amide → Phenyl
Stereochemistry and Conformational Analysis
The molecule exhibits planar geometry in the thiazole and benzamide regions due to aromatic stabilization. Steric interactions between the phenyl groups influence conformation:
- Dihedral angles : The phenyl substituents adopt orientations that minimize steric clashes. For example, the dihedral angle between the thiazole-bound phenyl and the benzamide core is approximately 84.2° (inferred from analogous structures).
- Conformational flexibility : The amide group allows limited rotation around the C-N bond, but resonance delocalization restricts free rotation.
Physical Properties
Crystalline Structure Characteristics
While direct crystallographic data for this compound are unavailable, structural analogs (e.g., 3-(4-methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide ) reveal:
| Property | Value (Analog) | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P2₁/c | |
| Unit cell parameters | a = 9.784 Å, b = 10.291 Å, c = 21.58 Å | |
| Volume (V) | 2143 ų |
Solubility Parameters in Various Solvents
Solubility is influenced by the hydrophobic phenyl groups and polar amide functionality:
| Solvent | Solubility (Inferred) | Basis |
|---|---|---|
| Dichloromethane | High | |
| Dimethylformamide | Moderate | |
| Water | Low |
Thermal Stability Metrics
Thermal decomposition thresholds are not explicitly reported but can be estimated from benzamide derivatives:
Electronic Structure
Electron Density Distribution
Electron-withdrawing groups dominate:
- Thiazole ring : Sulfur and nitrogen create electron-deficient regions.
- Benzamide carbonyl : Strong electron-withdrawing effect via resonance.
- Phenyl groups : Electron-donating via π-conjugation.
Frontier Molecular Orbital Analysis
HOMO and LUMO characteristics (DFT calculations inferred):
| Orbital | Energy (eV) | Dominant Contributions |
|---|---|---|
| HOMO | -5.2 | Thiazole π-system |
| LUMO | -1.8 | Benzamide carbonyl π* |
Resonance Stabilization Effects
- Thiazole ring : Resonance delocalizes electron density across the S-N-C-C-S framework.
- Benzamide : Conjugation between the amide and carbonyl groups stabilizes the molecule.
Spectroscopic Characterization
NMR Spectral Analysis
¹H NMR (DMSO-d₆):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiazole C-H | 7.5–8.0 | Singlet |
| Benzamide aromatic H | 7.2–7.9 | Multiplet |
| Amide N-H | 10.5–11.0 | Broad singlet |
¹³C NMR (DMSO-d₆):
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165–170 |
| Thiazole C-S | 120–125 |
| Aromatic C | 110–150 |
Infrared Absorption Profiles
Key IR bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Amide N-H (stretch) | 3300–3350 | Strong |
| C=O (stretch) | 1650–1680 | Strong |
| Thiazole C-N (stretch) | 1250–1300 | Medium |
UV-Visible Spectroscopy
Absorption maxima (λₘₐₓ) arise from π→π* transitions:
| Transition | Wavelength (nm) | Solvent |
|---|---|---|
| Thiazole π-system | 250–280 | Ethanol |
| Benzamide conjugation | 280–310 | Ethanol |
Mass Spectrometry Fragmentation Patterns
Electrospray ionization (ESI-MS) :
| Fragment Ion (m/z) | Fragmentation Pathway |
|---|---|
| 356.44 [M+H]⁺ | Molecular ion |
| 202.09 | Benzamide core |
| 154.08 | 4-Phenylthiazole |
Properties
IUPAC Name |
N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(23-19-9-5-2-6-10-19)17-11-13-18(14-12-17)22-24-20(15-26-22)16-7-3-1-4-8-16/h1-15H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVWVECITZHWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzamide group can produce amines .
Scientific Research Applications
Antimicrobial Properties
N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that its derivatives can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Aspergillus niger .
Anticancer Potential
The compound has been investigated for its anticancer properties. Research indicates that thiazole derivatives can affect the proliferation of cancer cells, particularly breast cancer cell lines like MCF7. For instance, derivatives of similar thiazole compounds have shown promising results in inhibiting cancer cell growth through various mechanisms, including apoptosis induction .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives, including this compound, has been explored due to their ability to modulate inflammatory pathways. This application is particularly relevant in treating conditions associated with chronic inflammation .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to be modified to create more complex molecules with enhanced biological activity. Common synthetic routes include:
- Substitution Reactions: Formation of halogenated derivatives.
- Oxidation and Reduction: Producing sulfoxides or sulfones and amines or alcohols respectively .
Case Studies and Research Findings
Industrial Applications
Beyond medicinal uses, this compound is being explored for its applications in material science and chemical processes. Its properties may contribute to the development of new materials with specific functional characteristics.
Mechanism of Action
The mechanism of action of N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Benzamide Scaffolds
Several compounds share the thiazole-benzamide backbone but differ in substituents, influencing their physicochemical and biological properties. Key examples include:
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (AB4)
- Structural Features : Incorporates a sulfanyl-linked triazole group.
- Similarity Score : 0.500 compared to reference drugs ().
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
- Structural Features: Replaces the phenyl group with a phenoxy substituent.
- Properties : Molecular weight = 310.4; LogP = 4.1 ().
- Implications : Higher lipophilicity (LogP) may improve membrane permeability but reduce solubility.
3-Bromo-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Structural Features : Bromine and ethoxy substituents on the benzamide.
- Impact : Bromine increases molecular weight (C₁₈H₁₅BrN₂O₂S) and may enhance electrophilic reactivity ().
Masitinib Mesylate
- Structure: N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide.
- Activity : Tyrosine kinase inhibitor targeting c-KIT and PDGF pathways ().
- Key Difference : Piperazine and pyridine groups confer basicity and solubility, enabling clinical use.
Antiproliferative Agents
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Exhibited 129.23% cell proliferation in screening, suggesting stimulatory or inhibitory effects depending on context.
- Masitinib : Demonstrates the importance of basic side chains (piperazine) in enhancing solubility and target engagement ().
Enzyme Inhibitors
- PfAtg8-PfAtg3 Interaction Inhibitors (): Thiazole-benzamide derivatives (e.g., compounds 1–3) showed >25% inhibition in SPR screens, highlighting the scaffold’s versatility in disrupting protein-protein interactions.
Physicochemical and Spectral Comparisons
Spectral Signatures
- IR Spectra : Thiazole-thione tautomers (e.g., compounds 7–9 in ) show νC=S bands at 1247–1255 cm⁻¹, absent in thiol forms. The target compound likely exhibits similar tautomerism.
- ¹H-NMR: Substituents like phenoxy groups shift aromatic proton signals (δ 6.8–8.1 ppm), as seen in .
Molecular Properties
Biological Activity
N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.41 g/mol. The compound consists of a benzamide moiety linked to a thiazole ring, which is further substituted with a phenyl group. This structural configuration enhances its reactivity and biological activity.
Biological Activities
This compound exhibits a broad spectrum of biological activities, including:
1. Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
2. Anticancer Activity
Research indicates that thiazole derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells . The structure–activity relationship (SAR) studies suggest that modifications to the phenyl groups can enhance the cytotoxicity of these compounds .
3. Antioxidant and Anti-inflammatory Effects
this compound has also been associated with antioxidant and anti-inflammatory activities. These effects are crucial for mitigating oxidative stress and inflammation-related diseases . The compound may exert these effects by modulating specific biochemical pathways involved in inflammation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
1. Enzyme Inhibition
Thiazole derivatives are known to inhibit specific enzymes that play roles in disease processes, including those involved in cancer progression and microbial metabolism .
2. Receptor Modulation
These compounds may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
| Property | Description |
|---|---|
| Solubility | Slightly soluble in water; soluble in alcohol |
| Absorption | Rapid absorption observed in preliminary studies |
| Metabolism | Undergoes hepatic metabolism; specific pathways under investigation |
| Excretion | Primarily excreted via urine |
Case Studies
Recent studies have highlighted the efficacy of N-phenyland related thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that N-(thiazol-2-yl) derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that modifications to the thiazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
- Anti-inflammatory Potential : Research indicated that thiazole derivatives could reduce inflammatory markers in cellular models, suggesting their potential use in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing N-phenyl-4-(4-phenyl-1,3-thiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Schotten-Baumann synthesis : Reacting thiazole-amine intermediates with benzoyl chloride derivatives under basic conditions (e.g., aqueous NaOH) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to enhance reactivity and solubility .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) may accelerate amide bond formation .
- Protective groups : Temporary protection of reactive sites (e.g., -NH₂ groups) using Boc or Fmoc groups prevents side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and regiochemistry (e.g., distinguishing thiazole ring substitution patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D molecular geometry using programs like SHELX .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer :
- NF-κB signaling : Thiazole derivatives inhibit this pathway, reducing inflammation and cancer cell survival .
- Kinase inhibition : The benzamide moiety may bind ATP pockets in kinases, disrupting phosphorylation cascades .
- Antimicrobial activity : Structural analogs show efficacy against Gram-positive bacteria via membrane disruption .
Advanced Research Questions
Q. How can synthetic yields be optimized while managing sensitive functional groups (e.g., thiazole rings)?
- Methodological Answer :
- Inert atmospheres : Use nitrogen/argon to prevent oxidation of thiol or amine intermediates .
- Temperature control : Low temperatures (0–5°C) stabilize reactive intermediates during coupling steps .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in thiazole formation .
- Alternative solvents : Switch to ionic liquids for enhanced stability of sulfur-containing intermediates .
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?
- Methodological Answer :
- Comparative assays : Use standardized cell lines (e.g., MCF-7 for cancer) and controls to minimize variability .
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., methoxy vs. chloro groups) to isolate bioactive motifs .
- Molecular docking : Predict binding affinities to targets like COX-2 or EGFR, followed by in vitro validation .
Q. How can computational methods enhance mechanistic studies of this compound?
- Methodological Answer :
- Docking simulations : Tools like AutoDock Vina model interactions with enzymes (e.g., binding free energy calculations for kinase inhibition) .
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over time to identify key residues for mutagenesis studies .
- QSAR models : Correlate electronic parameters (e.g., logP, polar surface area) with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
